1H-imidazo[4,5-c]pyridin-4-amine
Overview
Description
1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 1H-imidazo[4,5-c]pyridin-4-amine is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the innate immune system and plays a crucial role in the recognition of single-stranded RNA in endosomes, which is a common feature of viral genomes .
Mode of Action
This compound acts as a TLR7 agonist . It interacts with TLR7, triggering a cascade of immune responses. This interaction leads to the induction of interferon-alpha/beta (IFN-α/β) , which plays essential functions in the control of adaptive immunity .
Biochemical Pathways
The activation of TLR7 by this compound leads to the activation of IKK-ε and TBK1 . These enzymes then activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Pharmacokinetics
The design and synthesis of bioisosteres, which this compound is considered as one, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Biochemical Analysis
Biochemical Properties
1H-imidazo[4,5-c]pyridin-4-amine plays a crucial role in several biochemical reactions. It has been identified as a potent agonist for Toll-like receptor 7 (TLR7), which is involved in the innate immune response . The interaction between this compound and TLR7 leads to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines. Additionally, this compound has shown negligible activity on Toll-like receptor 8 (TLR8), highlighting its specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, such as dendritic cells and macrophages, the activation of TLR7 by this compound enhances the production of cytokines like interferon-alpha and interleukin-6 . This activation influences cell signaling pathways, gene expression, and cellular metabolism, ultimately boosting the immune response. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with TLR7. This binding triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins such as MyD88. The subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, results in the transcription of genes involved in the immune response . Additionally, this compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of immune cells and continuous production of cytokines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates the immune response without causing significant adverse effects . At higher doses, this compound can induce toxicity, manifesting as inflammation and tissue damage . Determining the optimal dosage that maximizes therapeutic benefits while minimizing toxicity is critical for the potential clinical application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and therapeutic efficacy. Studies have shown that this compound preferentially accumulates in immune cells, enhancing its immunomodulatory effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in endosomes, where it interacts with TLR7 . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to endosomal compartments. The endosomal localization is crucial for the activation of TLR7 and the subsequent immune response.
Preparation Methods
The synthesis of 1H-imidazo[4,5-c]pyridin-4-amine can be achieved through several methods:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach Synthesis: This approach utilizes the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This synthesis route involves the reaction of alpha halo-ketones with ammonia.
Marckwald Synthesis: This method involves the reaction of nitriles with ammonia.
Amino Nitrile Synthesis: This approach involves the reaction of amino nitriles with various reagents.
Chemical Reactions Analysis
1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major products formed from these reactions include various substituted imidazopyridines and their derivatives .
Scientific Research Applications
1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-imidazo[4,5-c]pyridin-4-amine can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: This isomer has the imidazole ring fused at different positions on the pyridine ring.
Imidazo[1,2-a]pyridine: Another isomer with a different fusion pattern of the imidazole and pyridine rings.
The uniqueness of this compound lies in its specific biological activity as a TLR7 agonist, which is not observed in all its isomers .
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and potential therapeutic applications make it a valuable subject for ongoing research.
Properties
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUHBFMZVCOEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218305 | |
Record name | 3-Deazaadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6811-77-4 | |
Record name | 3-Deazaadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deazaadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-imidazo[4,5-c]pyridin-4-amine derivatives interact with their biological targets and what are the downstream effects?
A1: Research indicates that certain this compound derivatives act as potent and selective agonists of Toll-like receptor 7 (TLR7) []. TLR7 is a key receptor involved in the innate immune response, particularly in recognizing single-stranded RNA from viruses. Upon activation by agonists like these derivatives, TLR7 initiates a signaling cascade that ultimately leads to the production of interferons, particularly IFN-α/β []. These interferons play a crucial role in antiviral immunity by inhibiting viral replication and modulating the adaptive immune response.
Q2: What is the impact of structural modifications on the activity and selectivity of this compound derivatives towards TLR7?
A2: Structure-activity relationship (SAR) studies have revealed key insights into how modifications within the this compound scaffold influence TLR7 activity and selectivity []. For instance, introducing a benzyl group at the N1 position and a butyl group at the C2 position of the core structure, along with an amine group at the C4 position, resulted in a compound with pure TLR7 agonistic activity and negligible activity on the closely related TLR8 []. Further modifications at the N6 position significantly impacted potency, with electron-rich substituents generally enhancing TLR7 activation. Interestingly, direct aryl-aryl linkages at the C6 position abolished activity, while introducing a benzyl or phenethyl linker at this position restored TLR7 agonism []. These findings highlight the importance of specific structural features in dictating the interaction of these compounds with TLR7 and their functional outcomes.
Q3: Can you describe a synthetic route for the preparation of 1H-imidazo[4,5-c]pyridin-4-amines?
A3: One synthetic approach involves a two-step process starting with the formation of a 4-phenoxy-1H-imidazo[4,5-c]pyridine intermediate []. This intermediate is then subjected to an amination reaction, where the phenoxy group is replaced with an amine group, yielding the desired this compound compound []. The specific reaction conditions and reagents employed can vary depending on the desired substitution pattern on the final compound.
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